molecular formula C7H11B B3384920 4-Bromohepta-1,6-diene CAS No. 58794-16-4

4-Bromohepta-1,6-diene

Cat. No.: B3384920
CAS No.: 58794-16-4
M. Wt: 175.07 g/mol
InChI Key: DATMXJZVRMAEML-UHFFFAOYSA-N
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Description

4-Bromohepta-1,6-diene is an organic compound that belongs to the class of dienes. It is characterized by the presence of a bromine atom attached to the fourth carbon of a hepta-1,6-diene chain. This compound is widely used in various scientific experiments due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromohepta-1,6-diene typically involves the bromination of hepta-1,6-diene. One common method is the addition of bromine (Br2) to hepta-1,6-diene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. Phase transfer catalysis is often employed to enhance the reaction rate and yield. This involves the use of a phase transfer catalyst to facilitate the transfer of the bromine molecule from the aqueous phase to the organic phase where the reaction occurs .

Chemical Reactions Analysis

Types of Reactions: 4-Bromohepta-1,6-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The double bonds in the diene can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Polymerization: The compound can undergo polymerization to form diene polymers.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Addition Reactions: Reagents such as hydrogen (H2) in the presence of a palladium catalyst (Pd/C) or halogens like chlorine (Cl2) and bromine (Br2) are used.

Major Products:

    Substitution Reactions: Products include various substituted hepta-1,6-dienes depending on the nucleophile used.

    Addition Reactions: Products include dihaloheptanes or hydrogenated heptanes.

Scientific Research Applications

4-Bromohepta-1,6-diene is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and polymer chemistry.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromohepta-1,6-diene involves its interaction with various molecular targets. The bromine atom and the diene structure allow it to participate in electrophilic addition and substitution reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    1,6-Heptadiene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chlorohepta-1,6-diene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2,4-Hexadiene: Shorter chain length and different positioning of double bonds, affecting its chemical behavior.

Uniqueness: 4-Bromohepta-1,6-diene is unique due to the presence of both a bromine atom and a conjugated diene system. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and industrial chemistry.

Properties

IUPAC Name

4-bromohepta-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMXJZVRMAEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507742
Record name 4-Bromohepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58794-16-4
Record name 4-Bromohepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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